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Compound of Interest

Compound Name:
4-Chloro-N-methylquinoline-2-

carboxamide

CAS No.: 90173-73-2

Cat. No.: B14359620

Get Quote

Executive Summary
Compound Identity: 4-Chloro-N-methylquinoline-2-carboxamide CAS Registry Number:

90173-73-2 Molecular Formula:

Molecular Weight: 220.65 g/mol [1]

This guide provides a technical analysis of 4-Chloro-N-methylquinoline-2-carboxamide, a

critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., kinase inhibitors).

Unlike standard datasheets, this document focuses on the comparative performance of

characterization techniques and synthetic routes, enabling researchers to distinguish the target

product from common impurities such as the 4-hydroxy precursor and hydrolysis byproducts.
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The quality of the spectroscopic data is intrinsically linked to the synthesis method. The

conversion of the 4-hydroxy precursor to the 4-chloro derivative is the critical quality attribute

(CQA).

Comparative Analysis of Chlorination Agents

Feature

Phosphorus

Oxychloride (

)

Thionyl Chloride (

)
Oxalyl Chloride

Reaction Type Deoxychlorination / Deoxychlorination Activation/Substitution

Yield Efficiency High (85-95%) Moderate (60-75%) Low-Moderate

Impurity Profile
Minimal; mostly

unreacted SM

High; sulfur-based

side products

Clean, but moisture

sensitive

Suitability
Recommended

Standard

Alternative (requires

DMF cat.)

Not recommended for

this scaffold

Synthesis Workflow Visualization
The following diagram outlines the critical decision points in the synthesis and purification

process to ensure spectroscopic purity.
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Start: 4-Hydroxy-N-methyl
quinoline-2-carboxamide

Add POCl3 (1.5 eq)
Reflux 2-4h

In-Process Control (IPC)
LC-MS or TLC

Is 4-OH remaining?

Quench into Ice/NH4OH
(Control pH > 8)

No (<1%)

Add more POCl3
Extend Reflux

Yes (>1%)

Filtration & Drying
Target: 4-Chloro Product

Click to download full resolution via product page

Caption: Critical Process Parameters (CPP) for the conversion of 4-hydroxy precursor to 4-

chloro target.

Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
NMR is the primary tool for structural validation. The key differentiator between the product and

the starting material is the H3 proton shift and the disappearance of the amide/enol tautomeric

character of the 4-hydroxy precursor.

Solvent: DMSO-
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(Recommended due to solubility) or

.

Position

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

NH 8.80 – 9.10 Broad Singlet 1H

Amide proton;

shift varies with

concentration.

H-3 8.15 – 8.25 Singlet 1H

Diagnostic Peak.

The H3 proton in

4-

chloroquinolines

is significantly

deshielded

compared to 4-

hydroxy analogs.

H-8 8.05 – 8.15 Doublet 1H

Peri-position to

Nitrogen;

typically most

deshielded

aromatic H.

H-5 7.90 – 8.00 Doublet 1H
Peri-position to

Chlorine.

H-6, H-7 7.60 – 7.85 Multiplets 2H
Remaining

aromatic protons.

N-CH 2.95 – 3.05
Doublet (

Hz)
3H

Couples with NH.

Confirms N-

methyl amide

integrity.

Mass Spectrometry (MS)
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MS provides the definitive confirmation of the halogenation via the chlorine isotope pattern.

Ionization Mode: ESI (+)

Target Mass (

): 221.05 Da (

)

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio

between the

(221) and

(223) peaks.[2]

Observation: If the M+2 peak is missing or the ratio is distorted, suspect dechlorination or

hydrolysis impurities.

Infrared Spectroscopy (FT-IR)
Used primarily for solid-state fingerprinting.

Amide I (C=O): 1660–1680 cm

(Strong). Indicates the secondary amide.

C=N (Quinoline): ~1590 cm

.

C-Cl Stretch: 740–760 cm

. This band appears only after successful chlorination of the 4-OH precursor.

Comparative Differentiation Guide
This section objectively compares the target molecule against its two most common impurities:

the starting material (SM) and the hydrolysis product (Acid).
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Parameter
Target: 4-Chloro-N-

methyl...

Impurity A: 4-

Hydroxy Precursor

Impurity B:

Hydrolysis Product

(Acid)

Physical State
Off-white / Pale yellow

solid
White / Beige solid White solid

H NMR: H-3 Singlet ~8.2 ppm

Singlet ~6.5 - 7.0 ppm

(Upfield shift due to

keto-enol form)

Singlet ~8.2 ppm

H NMR: Methyl Doublet ~3.0 ppm Doublet ~2.9 ppm
Absent (Loss of N-Me

group)

MS (

)
221 / 223 (3:1) 203 (No Cl pattern) 208 / 210 (Acid form)

Solubility
Soluble in

, DMSO

Poor in

, Soluble in DMSO

Soluble in aqueous

base

Diagnostic Logic Tree
Use this logic to interpret your raw data:
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Unknown Sample
(After Workup)

Check MS Spectrum
Isotope Pattern?

No M+2 Peak
(Mass ~203)

No

M+ & M+2 Present
(Ratio 3:1)

Yes

Check 1H NMR
Methyl Region (~3.0 ppm)

No Methyl Signal
(Acid Impurity)

No

Methyl Doublet Present

Yes

Check H-3 Aromatic
Shift Value

Shift < 7.0 ppm
(Tautomer/SM)

Shift > 8.0 ppm
(Target Product)

Click to download full resolution via product page

Caption: Step-by-step spectral interpretation to validate 4-Chloro-N-methylquinoline-2-
carboxamide.

Experimental Protocols
Synthesis of Reference Standard
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Use this protocol to generate high-purity material for spectral benchmarking.

Setup: Charge a 100 mL round-bottom flask with 4-hydroxy-N-methylquinoline-2-

carboxamide (1.0 eq) and

(5.0 eq).

Reaction: Heat to reflux (

) under

atmosphere for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the starting
material (

) is <1%.

Workup (Critical Step):

Cool the mixture to room temperature.

Slowly pour the reaction mass into crushed ice (exothermic!).

Neutralize with

or saturated

to pH 8–9. Note: Acidic workup may lead to hydrolysis of the amide.

Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum at

.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

/MeOH) if necessary.

Analytical Method (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: 254 nm (Aromatic) and 220 nm (Amide).

Retention Time: The 4-chloro derivative is significantly more hydrophobic (later eluting) than

the 4-hydroxy precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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